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Compound of Interest

Compound Name: 4-Benzyloxybenzoic acid

Cat. No.: B057114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Benzyloxybenzoic acid, a compound of significant interest in organic synthesis and medicinal

chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, offering a foundational resource for its characterization and

utilization in research and development.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for 4-Benzyloxybenzoic acid in a

structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR spectra of 4-Benzyloxybenzoic
acid reveal the distinct chemical environments of the hydrogen and carbon atoms within the

molecule.

¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.9 (broad s) Singlet 1H
Carboxylic acid proton

(-COOH)

7.95 (d) Doublet 2H
Aromatic protons

ortho to -COOH

7.30-7.50 (m) Multiplet 5H
Phenyl protons of the

benzyl group

7.10 (d) Doublet 2H
Aromatic protons

ortho to -OCH₂-

5.19 (s) Singlet 2H
Methylene protons (-

OCH₂-)

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~167 Carboxylic acid carbon (-COOH)

~162 Aromatic carbon attached to -OCH₂-

~136 Quaternary aromatic carbon of the benzyl group

~131 Aromatic carbons ortho to -COOH

~128.8 Aromatic carbons of the benzyl group

~128.2 Aromatic carbons of the benzyl group

~127.9 Aromatic carbons of the benzyl group

~123 Quaternary aromatic carbon attached to -COOH

~115 Aromatic carbons ortho to -OCH₂-

~70 Methylene carbon (-OCH₂-)
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Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The IR spectrum of 4-Benzyloxybenzoic acid confirms

the presence of the carboxylic acid and ether functional groups.

IR Spectral Data[1]

Wavenumber (cm⁻¹) Intensity Assignment

~3300-2500 Broad, Strong
O-H stretch (Carboxylic acid

dimer)

~1680 Strong C=O stretch (Carboxylic acid)

~1605, 1575, 1510 Medium-Strong C=C stretch (Aromatic rings)

~1250 Strong
C-O stretch (Carboxylic acid

and Ether)

~1170 Strong C-O stretch (Ether)

~920 Broad, Medium
O-H bend (Carboxylic acid

dimer)

~740, 695 Strong
C-H out-of-plane bend

(Monosubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural elucidation. The electron ionization (EI)

mass spectrum of 4-Benzyloxybenzoic acid exhibits characteristic fragments.

Mass Spectrometry Data[1]
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m/z Relative Intensity (%) Assignment

228 Moderate [M]⁺ (Molecular ion)

91 100
[C₇H₇]⁺ (Tropylium ion, Base

peak)

121 Moderate [M - C₇H₇O]⁺

77 Low [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below. These protocols are generalized for the analysis of a solid aromatic carboxylic acid like

4-Benzyloxybenzoic acid.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular

structure.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Benzyloxybenzoic acid in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The

choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is

typically added as an internal standard (δ 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse

sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of
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scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically

required.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., a diamond crystal).

Background Scan: Record a background spectrum of the empty ATR crystal to account for

atmospheric and instrumental contributions.

Sample Application: Place a small amount of the solid 4-Benzyloxybenzoic acid powder

directly onto the ATR crystal, ensuring complete coverage.

Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact

between the sample and the crystal.

Data Acquisition: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹, by co-

adding a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source

and a suitable mass analyzer (e.g., quadrupole or time-of-flight).
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Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe for solid samples. The sample is heated to induce vaporization.

Ionization: Bombard the vaporized sample molecules with a high-energy electron beam

(typically 70 eV) to induce ionization and fragmentation.[2]

Mass Analysis: Accelerate the resulting ions into the mass analyzer, where they are

separated based on their mass-to-charge (m/z) ratio.

Detection: Detect the separated ions, and generate a mass spectrum that plots the relative

abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Benzyloxybenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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